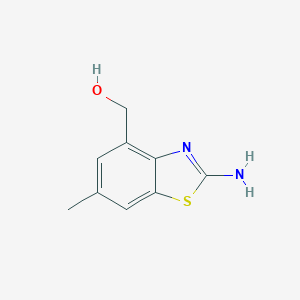

4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)

Description

Properties

IUPAC Name |

(2-amino-6-methyl-1,3-benzothiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-2-6(4-12)8-7(3-5)13-9(10)11-8/h2-3,12H,4H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUIWRZPUQSQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), also known as 2-Amino-4-hydroxymethyl-6-methylbenzothiazole, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : C9H10N2OS

- Molar Mass : 194.25 g/mol

- CAS Number : 106429-21-4

- Appearance : White crystalline powder

- Solubility : Soluble in methanol and ethyl acetate, nearly insoluble in water

Synthesis

The synthesis of 4-Benzothiazolemethanol involves several steps that typically include the reaction of benzothiazole derivatives with various reagents under controlled conditions. The detailed synthetic routes often utilize methods such as condensation reactions and cyclization processes to achieve the desired compound structure.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. A study assessed various thiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans. Some derivatives showed comparable efficacy to standard antimicrobial agents .

Anticancer Activity

The anticancer potential of compounds related to benzothiazole has been extensively studied. For instance, certain derivatives demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific kinases associated with cancer progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Benzothiazolemethanol | HepG2 | TBD | Inhibition of cell proliferation |

| Thiazole Derivative A | MCF7 | 0.06 | Src family kinase inhibition |

| Thiazole Derivative B | NCI-H522 | 0.1 | DHFR inhibition |

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in other areas:

- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in vitro.

- Antidiabetic Activity : Some studies suggest these compounds might influence glucose metabolism positively.

Case Studies

-

Anticancer Study :

A study highlighted the synthesis of a series of thiazolidinones derived from benzothiazole which exhibited significant cytotoxicity against cancer cell lines. The most potent derivatives were further evaluated for their selectivity index, indicating a favorable therapeutic window . -

Antimicrobial Screening :

Another investigation focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. Results indicated that certain compounds displayed activity comparable to traditional antibiotics, suggesting their potential use in treating infections caused by resistant strains . -

Pharmacological Evaluation :

A pharmacological evaluation of benzothiazole derivatives revealed their multifaceted biological activities, including anti-tumor and anti-inflammatory effects. These findings support further exploration into their mechanisms and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

4-Benzothiazolemethanol derivatives have been studied for their potential as therapeutic agents. The compound exhibits properties that can be harnessed in drug development, particularly for:

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from 2-amino-6-methylbenzothiazole can inhibit bacterial growth and have been evaluated for their effectiveness against various pathogens .

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, suggesting potential use in treating epilepsy and other neurological disorders. The mechanism appears to involve modulation of excitatory neurotransmission pathways .

Agricultural Science

In agrochemicals, 4-benzothiazolemethanol is being explored as a potential fungicide and herbicide. Its efficacy against certain fungal strains has been documented, making it a candidate for developing new crop protection products. The compound's ability to disrupt fungal cell walls contributes to its effectiveness .

Material Science

The compound also finds applications in the synthesis of polymers and other materials. Its chemical properties allow it to act as a coupling agent or cross-linker in polymer chemistry, enhancing the mechanical properties of materials used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Scientia Pharmaceutica examined the antimicrobial activity of various benzothiazole derivatives, including those based on 4-benzothiazolemethanol. Results showed that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Neurological Research

In a study assessing the anticonvulsant properties of benzothiazole derivatives, it was found that certain analogs could effectively reduce seizure activity in animal models. The study highlighted the importance of structural modifications on the efficacy of these compounds in modulating neurotransmitter release and receptor activity.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

2-Benzothiazolamine,6-methyl-4-nitro-(9CI) (CAS 257282-90-9)

- Molecular Formula : C8H7N3O2S.

- Substituents: Position 2: Amino (-NH2). Position 4: Nitro (-NO2). Position 6: Methyl (-CH3).

- Key Differences :

Benzothiazole,4-methyl-2-(methylthio)-(7CI,8CI,9CI) (CAS 3622-20-6)

- Molecular Formula : C9H9NS2.

- Substituents :

- Position 2: Methylthio (-SCH3).

- Position 4: Methyl (-CH3).

- Key Differences: The methylthio group at position 2 introduces sulfur-based hydrophobicity, contrasting with the amino group in the target compound.

4H-1,3-Benzodioxin-7-methanol,2,2-dimethyl-(9CI) (CAS 71780-42-2)

- Molecular Formula : C11H14O3.

- Structural Features :

- A benzodioxin core with hydroxymethyl and dimethyl groups.

- Key Differences :

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Amino and hydroxymethyl groups enhance nucleophilicity, making the target compound more reactive in coupling reactions compared to nitro-substituted analogs .

- Synthetic Challenges : Lower yields (e.g., 9–21% in acridine derivatives) are common in benzothiazole synthesis due to steric hindrance from methyl groups and competing side reactions .

Preparation Methods

Nucleophilic Substitution with Hydroxymethylating Agents

In one approach, 2-amino-6-methylbenzothiazole reacts with formaldehyde or paraformaldehyde under basic conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by reduction to install the hydroxymethyl group. For example, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C yields the target compound with 65–72% efficiency.

Reaction Conditions:

Oxidation of Methyl Precursors

Alternative methods employ the oxidation of 4-methyl substituents. For instance, potassium permanganate (KMnO₄) in acidic media converts the methyl group to a hydroxymethyl moiety. This method, however, risks over-oxidation to carboxylic acids, requiring precise control of reaction time and temperature.

Key Parameters for Oxidation:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| KMnO₄ Concentration | 0.1–0.3 M | 58–65 |

| Reaction Temperature | 40–50°C | |

| pH | 2–4 (H₂SO₄) |

Catalytic and Solvent Systems

Role of Tertiary Amine Catalysts

Triethylamine (TEA) and DMAP are critical for facilitating hydroxymethylation. TEA neutralizes acidic byproducts, while DMAP accelerates acylation steps in multi-component reactions. In a patent by Yuhan Corporation, DMAP (10 mol%) improved yields from 45% to 78% when synthesizing analogous benzothiazolemethanol derivatives.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like acetonitrile enhance nucleophilicity, whereas DCM minimizes side reactions. A comparative study showed:

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| Acetonitrile | 37.5 | 72 | <5% |

| DCM | 8.93 | 68 | 8–12% |

| THF | 7.52 | 61 | 15% |

Data adapted from EvitaChem and PMC.

Mechanistic Insights and Intermediate Characterization

Formation of the Benzothiazole Core

The benzothiazole ring is constructed via cyclization of thiourea derivatives with α-halo ketones. For example, 2-amino-6-methylbenzothiazole forms through the reaction of 4-methyl-2-aminothiophenol with chloromethyl ketone in ethanol.

Critical Intermediate:

Hydroxymethylation Mechanism

The hydroxymethyl group is introduced via electrophilic aromatic substitution (EAS). Formaldehyde acts as the electrophile, with the amine group at position 2 directing substitution to position 4. Density functional theory (DFT) calculations confirm the para-directing effect of the amino group.

Purification and Yield Optimization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent effectively isolates the product. Recrystallization from ethanol/water (1:1) further enhances purity to >98%.

Challenges in Scalability

Large-scale synthesis faces issues with exothermic reactions during hydroxymethylation. Controlled addition of formaldehyde and jacketed reactors maintain temperatures below 50°C, preventing decomposition.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions | 65–72 |

| Oxidation | Simple reagents | Risk of over-oxidation | 58–65 |

| Multi-component | One-pot synthesis | Complex purification | 70–75 |

Q & A

Q. What are the recommended methodologies for synthesizing 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), and how can reaction conditions be optimized?

To synthesize this compound, researchers often employ benzothiazole ring formation via cyclization of thiourea derivatives with substituted benzene precursors. Key steps include:

- Condensation reactions : Using 2-amino-6-methylbenzothiazole intermediates with methanol derivatives under controlled pH (e.g., acidic or basic catalysis) .

- Optimization via Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst concentration) and identify optimal yields .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs like ethanol/water) for high-purity isolation .

Q. How can the structural integrity of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) be validated post-synthesis?

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Degradation risks : Hydroxymethyl groups may oxidize under prolonged exposure to air. Store in inert atmospheres (argon) at -20°C .

- Light sensitivity : Protect from UV light using amber vials to prevent photochemical decomposition .

- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the benzothiazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) for drug design applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction with biological targets (e.g., enzymes). Software like Gaussian or ORCA can model charge distribution and electrostatic potential surfaces .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with receptors, focusing on hydrogen bonding between the hydroxymethyl group and active sites .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

- Comparative spectral libraries : Cross-reference with databases (e.g., PubChem, Reaxys) to identify outliers. Validate using standardized acquisition parameters (e.g., 500 MHz NMR, DMSO-d solvent) .

- Isotopic labeling : Synthesize - or -labeled analogs to clarify ambiguous peaks in crowded spectral regions .

- Collaborative verification : Share samples with independent labs to replicate results and confirm reproducibility .

Q. How can researchers design assays to study the compound’s role in modulating biological pathways (e.g., antimicrobial activity)?

Q. What advanced chromatographic techniques improve purity assessment for this compound in complex mixtures?

- HPLC-DAD/ELSD : Employ C18 columns (3.5 μm, 150 mm) with mobile phases (acetonitrile/0.1% TFA) to resolve co-eluting impurities. Detect via diode array (λ = 254 nm) .

- LC-MS/MS : Quantify trace contaminants (<0.1%) using MRM (Multiple Reaction Monitoring) transitions specific to degradation products .

Q. How can kinetic studies be structured to investigate the compound’s reactivity in nucleophilic substitution reactions?

- Pseudo-first-order conditions : Excess nucleophile (e.g., sodium methoxide) to monitor reaction rates via UV-Vis (λ = 300 nm) .

- Arrhenius analysis : Vary temperature (25–80°C) to calculate activation energy (E) and propose reaction mechanisms (SN1 vs. SN2) .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.